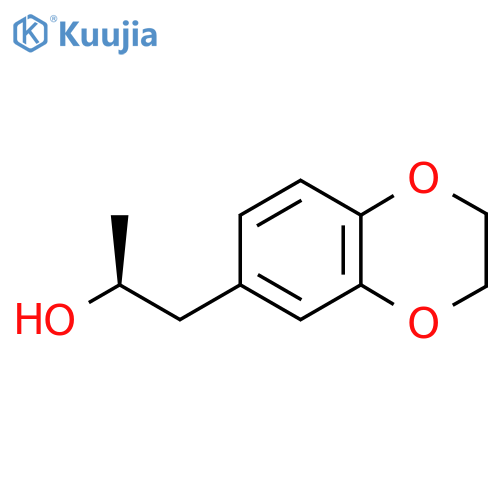

Cas no 2227870-21-3 ((2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol

- EN300-1804985

- 2227870-21-3

-

- インチ: 1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3/t8-/m0/s1

- InChIKey: FINVWXDHWSVZNH-QMMMGPOBSA-N

- SMILES: O1CCOC2C=CC(=CC1=2)C[C@H](C)O

計算された属性

- 精确分子量: 194.094294304g/mol

- 同位素质量: 194.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- XLogP3: 1.8

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804985-0.1g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1804985-5.0g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1804985-10.0g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-1804985-0.5g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1804985-0.25g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1804985-2.5g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1804985-1.0g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-1804985-1g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1804985-0.05g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1804985-10g |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

2227870-21-3 | 10g |

$3007.0 | 2023-09-19 |

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-olに関する追加情報

Introduction to (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol, with the CAS number 2227870-21-3, has emerged as a compound of significant interest due to its unique structural and functional properties. This compound belongs to the benzodioxin class, which has been widely studied for its potential biological activities. The benzodioxin scaffold is characterized by a fused aromatic ring system containing an oxygen atom, making it a versatile platform for drug discovery.

The stereochemistry of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol is particularly noteworthy, as the (S)-configuration often influences the compound's biological activity. The presence of the (2S) designation indicates a specific spatial arrangement of atoms, which can significantly impact how the molecule interacts with biological targets. This stereochemical specificity is a critical factor in medicinal chemistry, as it can determine the efficacy and selectivity of a drug.

In recent years, there has been growing interest in exploring the pharmacological potential of benzodioxin derivatives. These compounds have shown promise in various therapeutic areas, including neurology and inflammation. The structural features of benzodioxins contribute to their ability to modulate biological pathways by interacting with specific receptors and enzymes. For instance, some benzodioxin derivatives have been found to exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines.

One of the most compelling aspects of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol is its potential as a lead compound for further drug development. Researchers have been investigating its interactions with various biological targets to identify new therapeutic applications. Preliminary studies suggest that this compound may have utility in treating neurological disorders by modulating neurotransmitter release and receptor activity. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design.

The synthesis of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol represents a significant achievement in synthetic chemistry. The construction of the benzodioxin ring system followed by the introduction of the propanol side chain requires precise synthetic methodologies to ensure high enantiomeric purity. Advances in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure compounds like this one, which is crucial for evaluating their biological activity.

The pharmacokinetic properties of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a drug candidate. Initial pharmacokinetic studies suggest that this compound has favorable properties in terms of solubility and metabolic stability, which are important factors for drug development.

In conclusion, (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol represents a promising compound in the field of chemical biology. Its unique structural features and stereochemistry make it an attractive candidate for further research and development. As our understanding of its biological activity and pharmacokinetic properties continues to grow, this compound may play a significant role in the discovery and development of new therapeutic agents.

2227870-21-3 ((2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol) Related Products

- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)

- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)

- 2172075-85-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)

- 919660-24-5(4-chloro-N-2-(1H-indol-3-yl)ethyl-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide)

- 26638-43-7(methyl 2-chlorosulfonylbenzoate)

- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)

- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)

- 2138235-51-3(3-Ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol)

- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))

- 2229371-70-2(2-amino-3-(3-ethoxy-2-methoxyphenyl)-2-methylpropan-1-ol)